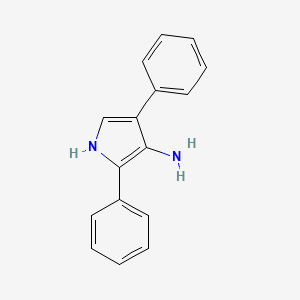
2,4-Diphenyl-1H-pyrrol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-1H-pyrrol-3-amine is a heterocyclic compound with significant interest in the fields of medicinal and organic chemistry This compound is characterized by a pyrrole ring substituted with two phenyl groups at positions 2 and 4, and an amine group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-1H-pyrrol-3-amine typically involves the reaction of 4-bromo-1,3-diphenyl-2-buten-1-one (γ-bromodypnone) with hydrazine hydrate. This reaction proceeds under varying conditions such as melting, heating with or without the presence of a base, and heating in acetic acid . The reaction yields this compound along with other by-products depending on the specific conditions and reagents used .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diphenyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the phenyl groups or the pyrrole ring.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include substituted pyrroles, N-alkylated or N-acylated derivatives, and oxidized pyrrole compounds .
Aplicaciones Científicas De Investigación
2,4-Diphenyl-1H-pyrrol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the synthesis of novel polymeric materials and as an intermediate in the production of agrochemicals
Mecanismo De Acción
The mechanism of action of 2,4-Diphenyl-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
- 1,3,5-Triphenyl-1,4-dihydropyridazine
- N-(2,4-Diphenyl-1H-pyrrol-1-yl)carboxylic acid amides
- N,N-Dimethyl-2,4-diphenyl-1H-pyrrol-1-amine
Comparison: 2,4-Diphenyl-1H-pyrrol-3-amine is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different pharmacological properties and synthetic versatility, making it a valuable compound for various applications .
Propiedades
Número CAS |
110287-93-9 |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2,4-diphenyl-1H-pyrrol-3-amine |
InChI |
InChI=1S/C16H14N2/c17-15-14(12-7-3-1-4-8-12)11-18-16(15)13-9-5-2-6-10-13/h1-11,18H,17H2 |
Clave InChI |
WJTUYTDCDHEUBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CNC(=C2N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


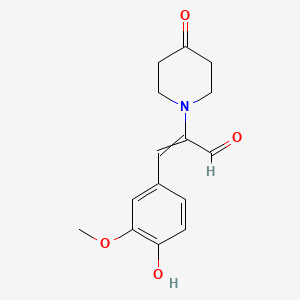
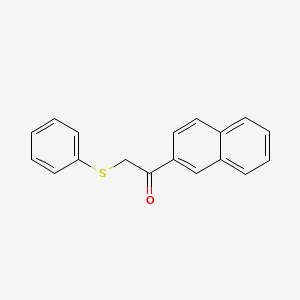
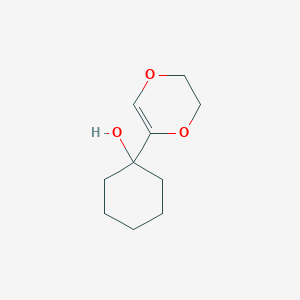
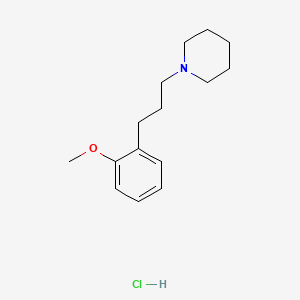
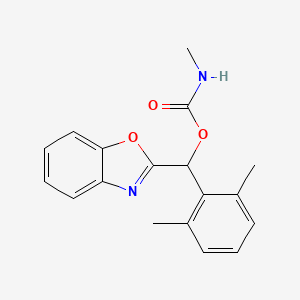
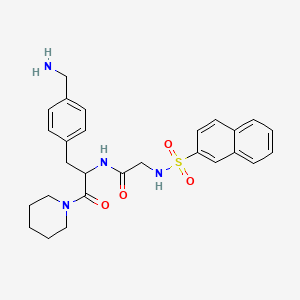
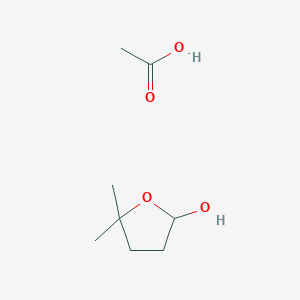
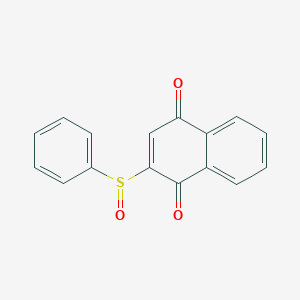
![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)


![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
